N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
Description
N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a carboxamide group
Properties
Molecular Formula |
C14H19N3OS |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N-[1-(1-ethylpyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-7-6-12(16-17)10(3)15-14(18)13-8-9(2)11(4)19-13/h6-8,10H,5H2,1-4H3,(H,15,18) |
InChI Key |
FEKCGMJCDWQRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones . The final step involves coupling the pyrazole and thiophene intermediates through amide bond formation using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated pyrazole derivatives
Scientific Research Applications
N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N2-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
- N-[(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
- N-[(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4-METHYL-2-THIOPHENECARBOXAMIDE
Uniqueness
N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE stands out due to its specific substitution pattern on the pyrazole and thiophene rings, which can influence its chemical reactivity and biological activity . This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
